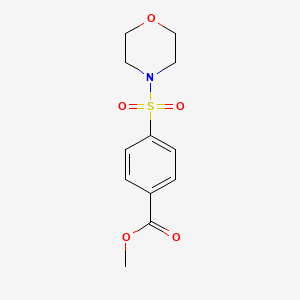

Methyl 4-(morpholin-4-ylsulfonyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-morpholin-4-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-17-12(14)10-2-4-11(5-3-10)19(15,16)13-6-8-18-9-7-13/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENFSNKXDAZGCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-(morpholin-4-ylsulfonyl)benzoate CAS 332413-01-1 properties

The following technical guide details the properties, synthesis, and application of Methyl 4-(morpholin-4-ylsulfonyl)benzoate (CAS 332413-01-1). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a pharmacophore scaffold.[1]

A Versatile Sulfonamide Scaffold for Drug Discovery

CAS Number: 332413-01-1 Chemical Formula: C₁₂H₁₅NO₅S Molecular Weight: 285.32 g/mol IUPAC Name: this compound[2]

Introduction & Strategic Utility

This compound is a bifunctional synthetic intermediate characterized by a sulfonamide core flanked by a morpholine ring and a methyl ester. In modern drug discovery, this molecule serves as a critical "privileged structure" building block.

-

The Morpholine-Sulfonamide Motif: This moiety is chemically stable and metabolically robust. It improves water solubility and pharmacokinetic profiles (ADME) compared to phenyl-only analogs. It is frequently observed in kinase inhibitors (e.g., PI3K/mTOR pathway modulators) and antimicrobial agents.

-

The Benzoate Ester Handle: The methyl ester at the para-position acts as a masked carboxylic acid. It allows for orthogonal protection strategies or direct hydrolysis to generate the free acid (4-(morpholin-4-ylsulfonyl)benzoic acid), which can then be coupled to diverse amines to generate combinatorial libraries.

Physicochemical Properties[3][4][5][6][7]

The following data summarizes the core physical characteristics. Where experimental values are proprietary or absent in public literature, predicted values based on structure-activity relationship (SAR) algorithms are provided.

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Standard for pure sulfonamides |

| Molecular Weight | 285.32 g/mol | Monoisotopic Mass: 285.0671 |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Low solubility in water |

| LogP (Predicted) | ~1.2 - 1.5 | Lipophilic enough for cell permeability |

| H-Bond Donors | 0 | No free N-H or O-H groups |

| H-Bond Acceptors | 6 | Sulfonyl oxygens, ester, morpholine O/N |

| Rotatable Bonds | 4 | S-N, S-C(Ar), C(Ar)-C(=O), O-Me |

Synthesis Methodology

The synthesis of CAS 332413-01-1 follows a nucleophilic substitution pathway (Sulfonylation). This protocol is designed to be self-validating : the evolution of HCl gas (or precipitation of amine hydrochloride salts) serves as a visual progress indicator.

Reaction Scheme

Figure 1: Synthesis via sulfonylation of morpholine. The reaction proceeds through nucleophilic attack of the morpholine nitrogen on the sulfonyl sulfur.

Detailed Protocol

Prerequisites:

-

Starting Material: Methyl 4-(chlorosulfonyl)benzoate (CAS 69995-35-9).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) to scavenge HCl.

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Methyl 4-(chlorosulfonyl)benzoate (1.0 eq, e.g., 5.0 g) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Mix Morpholine (1.1 eq) with Triethylamine (1.2 eq) in DCM (10 mL). Add this mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes.

-

Observation: A white precipitate (Et₃N·HCl) will form immediately, confirming the reaction is proceeding.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting sulfonyl chloride spot (high Rf) should disappear.

-

-

Work-up:

-

Dilute with DCM (50 mL).

-

Wash with 1M HCl (2 x 30 mL) to remove excess morpholine and amine salts.

-

Wash with Saturated NaHCO₃ (30 mL) to remove any hydrolyzed sulfonic acid byproducts.

-

Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The residue is typically a white solid that can be recrystallized from Ethanol or purified via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic signatures.

¹H NMR (400 MHz, CDCl₃)

-

δ 8.20 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the ester (deshielded by carbonyl).

-

δ 7.85 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the sulfonamide.

-

δ 3.96 (s, 3H): Methyl ester singlet (-COOCH ₃).

-

δ 3.75 (m, 4H): Morpholine protons adjacent to Oxygen (-CH₂-O -CH₂-).

-

δ 3.02 (m, 4H): Morpholine protons adjacent to Nitrogen (-CH₂-N -CH₂-).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass: [M+H]⁺ = 286.08 Da.

Applications in Drug Discovery[1][4][6][8][9]

This compound acts as a "hub" intermediate. Its primary utility lies in the divergence of the ester functionality.

Workflow: From Scaffold to Lead

Figure 2: Derivatization workflow. The ester is hydrolyzed to the acid, enabling amide coupling to create diverse bioactive libraries.

Key Therapeutic Areas

-

PI3K/mTOR Inhibitors: The morpholine-sulfonamide motif mimics the hinge-binding region of ATP in certain kinase active sites.

-

Carbonic Anhydrase Inhibitors: Sulfonamides are classic inhibitors of carbonic anhydrase (CA). While primary sulfonamides (-SO₂NH₂) are most potent, substituted sulfonamides (like this morpholine derivative) are explored for isoform selectivity (e.g., targeting tumor-associated CA IX/XII).

-

Antibacterial Agents: Sulfonyl-morpholine derivatives have shown activity against Gram-positive bacteria by interfering with folate synthesis pathways, distinct from traditional sulfa drugs.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester.

References

- Synthesis of Sulfonamides (General Protocol):Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for sulfonyl chloride coupling).

-

Precursor Availability: Methyl 4-(chlorosulfonyl)benzoate (CAS 69995-35-9). PubChem Compound Summary. Link

-

Biological Relevance (PI3K Inhibitors): Xiang, H. Y., et al. "Identification of methyl... as an orally bioavailable, highly potent, PI3K alpha inhibitor."[3] European Journal of Medicinal Chemistry, 2021.[3] Link (Demonstrates the utility of morpholine/sulfonamide scaffolds in kinase drug design).

-

Biological Relevance (Sulfonamide Antibacterials): Saudi Journal of Biological Sciences, 2016, 23(1), 34-38.[4] Link (Discusses antimicrobial modulation of phenylsulfonyl morpholine derivatives).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [chemdict.com]

- 3. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-(morpholinosulfonyl)benzoate SMILES and InChIKey

Technical Monograph: Methyl 4-(morpholinosulfonyl)benzoate Identifier Validation, Synthetic Methodology, and Pharmacophore Characterization

Executive Summary & Chemical Identity

Methyl 4-(morpholinosulfonyl)benzoate is a pivotal intermediate in medicinal chemistry, serving as a scaffold for the synthesis of histone deacetylase (HDAC) inhibitors, matrix metalloproteinase (MMP) inhibitors, and various sulfonamide-based antimicrobials. Structurally, it combines a lipophilic methyl ester (a masked carboxylic acid) with a morpholinosulfonyl group, a moiety frequently employed to modulate pharmacokinetic properties such as metabolic stability and water solubility compared to primary sulfonamides.

This guide provides a validated technical profile for this compound, focusing on its precise identification, synthesis from commercially available precursors, and structural validation.

Chemical Informatics

| Parameter | Data |

| IUPAC Name | Methyl 4-(morpholin-4-ylsulfonyl)benzoate |

| Common Name | Methyl 4-(morpholinosulfonyl)benzoate |

| Molecular Formula | C₁₂H₁₅NO₅S |

| Molecular Weight | 285.32 g/mol |

| SMILES | COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |

| InChI String | InChI=1S/C12H15NO5S/c1-18-12(14)10-2-4-11(5-3-10)19(15,16)13-6-8-17-9-7-13/h2-5H,6-9H2,1H3 |

| Key Pharmacophore | Sulfonamide (Morpholine-capped); Benzoate Ester |

Synthetic Pathway & Mechanistic Insight

The most robust route to Methyl 4-(morpholinosulfonyl)benzoate utilizes a nucleophilic substitution reaction between Methyl 4-(chlorosulfonyl)benzoate and morpholine . This pathway is preferred over direct chlorosulfonation of methyl benzoate due to the regioselectivity already established in the sulfonyl chloride precursor.

Reaction Mechanism

The reaction proceeds via an

-

Nucleophilic Attack: The lone pair on the morpholine nitrogen attacks the electrophilic sulfur center.

-

Elimination: Chloride is displaced as a leaving group.

-

Scavenging: The generated HCl is neutralized by an auxiliary base (typically Triethylamine or Diisopropylethylamine) to prevent protonation of the unreacted morpholine, which would render it non-nucleophilic.

Synthetic Workflow Diagram (Graphviz)

Caption: Step-wise synthetic workflow for the generation of Methyl 4-(morpholinosulfonyl)benzoate via sulfonyl chloride displacement.

Experimental Protocol

Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Morpholine is flammable and corrosive. Perform all operations in a fume hood.

Reagents & Materials

| Reagent | Equivalents | Role |

| Methyl 4-(chlorosulfonyl)benzoate | 1.0 eq | Electrophile / Scaffold |

| Morpholine | 1.1 - 1.2 eq | Nucleophile |

| Triethylamine ( | 2.0 eq | Acid Scavenger (Base) |

| Dichloromethane (DCM) | Solvent (0.2 M) | Reaction Medium |

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the sulfonylation and minimizes side reactions.

-

Addition: Add Triethylamine (2.0 eq) to the solution.

-

Nucleophile Introduction: Dropwise, add Morpholine (1.1 eq) dissolved in a small volume of DCM over 15 minutes. Rationale: Slow addition prevents localized overheating and ensures selectivity.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LCMS.

-

Workup:

-

Dilute the reaction mixture with additional DCM.

-

Wash 1: 1M HCl (aqueous). Rationale: Protonates and removes unreacted morpholine and excess TEA.

-

Wash 2: Saturated

. Rationale: Neutralizes any residual acid and removes potential hydrolysis byproducts (benzoic acid derivatives). -

Wash 3: Brine.

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude material typically solidifies upon concentration. Recrystallize from EtOAc/Hexanes or purify via silica gel flash chromatography if necessary.

Structural Validation & Analysis

To ensure scientific integrity, the isolated product must be validated using NMR and MS. The following data points are characteristic of the target structure.

Expected H NMR Data ( , 400 MHz)

-

Aromatic Region: A characteristic AA'BB' system (two doublets) for the para-substituted benzene ring.

- ~8.20 ppm (d, 2H, ortho to ester).

- ~7.85 ppm (d, 2H, ortho to sulfonamide).

-

Methyl Ester:

-

~3.98 ppm (s, 3H,

-

~3.98 ppm (s, 3H,

-

Morpholine Ring:

-

~3.75 ppm (m, 4H,

-

~3.05 ppm (m, 4H,

-

~3.75 ppm (m, 4H,

Physicochemical Properties (Calculated)

| Property | Value | Significance |

| cLogP | ~1.2 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~75 Ų | Polar surface area suitable for oral bioavailability (<140 Ų). |

| H-Bond Acceptors | 5 | Within Lipinski's Rule of 5 limits. |

Pharmacological Utility

The conversion of the sulfonyl chloride to the morpholinosulfonyl group serves two primary purposes in drug design:

-

Solubility Enhancement: The morpholine ring disrupts the crystal lattice energy compared to a phenyl ring and introduces an ether oxygen capable of hydrogen bonding with water, improving aqueous solubility [1].

-

Metabolic Stability: The sulfonamide bond is generally resistant to hydrolysis and metabolic cleavage, providing a stable linker between the aromatic core and the morpholine "tail" [2].

This molecule is frequently hydrolyzed (using LiOH/THF) to the corresponding benzoic acid , which is then coupled to amines to generate diverse amide libraries for high-throughput screening.

References

-

PubChem. Methyl 4-(chlorosulfonyl)benzoate (CID 4738388).[1] National Library of Medicine.[2] Available at: [Link]

-

National Center for Biotechnology Information. Morpholinosulfonic acid (CID 151415). PubChem Compound Summary.[2][3] Available at: [Link]

Sources

The Morpholinyl Sulfonyl Benzoate Scaffold: A Versatile Pharmacophore in Medicinal Chemistry

The following technical guide details the medicinal chemistry applications, synthetic pathways, and pharmacological significance of the morpholinyl sulfonyl benzoate scaffold.

Executive Summary

The morpholinyl sulfonyl benzoate moiety represents a "privileged scaffold" in modern drug discovery, valued for its ability to balance physicochemical properties with specific target engagement. This structural motif combines three distinct functional units: the morpholine ring (solubility enhancer and hydrogen bond acceptor), the sulfonyl group (stable linker and geometry constrainer), and the benzoate core (vector for further functionalization).[1]

This guide analyzes the application of this scaffold across three critical therapeutic areas: Neuroscience (NKCC1 inhibition) , Virology (HIV capsid modulation) , and Oncology (Epigenetic regulation) .[1] It provides validated synthetic protocols and detailed structure-activity relationship (SAR) insights for researchers designing next-generation therapeutics.[1]

Structural Analysis & Pharmacophore Logic

The utility of the morpholinyl sulfonyl benzoate scaffold stems from the synergistic properties of its components.

| Component | Chemical Role | Pharmacological Benefit |

| Morpholine Ring | Saturated heterocycle; pKa ~8.3 | Improves aqueous solubility and metabolic stability; reduces lipophilicity (LogP) compared to phenyl analogs.[1] |

| Sulfonyl Linker | Tetrahedral geometry; Strong H-bond acceptor | Rigidifies the distance between the morpholine and the benzoate; acts as a bioisostere for carbonyls but with higher metabolic resistance.[1] |

| Benzoate Core | Aromatic anchor; Electrophilic carbonyl | Provides π-π stacking opportunities; the ester/acid functionality serves as a "warhead" attachment point for amides or heterocycles. |

Visualizing the Scaffold's Role

The following diagram illustrates how this scaffold interacts with biological targets and serves as a central hub in drug design.

Caption: Functional decomposition of the morpholinyl sulfonyl benzoate scaffold and its mapping to key therapeutic targets.[1]

Synthetic Chemistry

Accessing this scaffold typically involves the reaction of chlorosulfonyl benzoic acids (or esters) with morpholine.[1] The regiochemistry (3- vs 4-substitution) is determined by the starting material selection.[1]

General Synthetic Workflow

The synthesis is robust, scalable, and typically proceeds via nucleophilic substitution followed by ester hydrolysis or amide coupling.

Caption: Divergent synthetic pathways from the chlorosulfonyl precursor to ester and amide derivatives.

Biological Applications & Case Studies

Case Study 1: Neuroscience (NKCC1 Inhibitors)

-

Target: Na+-K+-2Cl- cotransporter 1 (NKCC1).[1]

-

Therapeutic Indication: Treatment of core cognitive symptoms in Down Syndrome.

-

Key Compound: ARN23746 (and related 3-morpholinosulfonyl benzoates).[1][2]

-

Mechanism: Researchers identified that selective inhibition of NKCC1 can rescue cognitive deficits.[1] The 3-morpholinosulfonyl group was critical for selectivity over the related NKCC2 transporter (kidney function), reducing diuretic side effects common with loop diuretics like bumetanide.[1]

-

SAR Insight: The meta (3-position) orientation of the sulfonyl group relative to the benzoate maximizes interaction with the NKCC1 translocation pocket while maintaining a favorable safety profile [1].[1]

Case Study 2: Virology (HIV Capsid Modulators)

-

Therapeutic Indication: Antiretroviral therapy (long-acting).[1]

-

Key Compounds: Phenylalanine derivatives (e.g., 12a2 , 21a2 ) containing a morpholinosulfonyl benzamide tail.[1]

-

Mechanism: These compounds bind to the conserved hydrophobic pocket of the HIV-1 capsid protein.[1] The morpholine ring occupies a solvent-exposed region, improving solubility, while the sulfonyl group forms critical hydrogen bonds with backbone amides in the CA protein.[1] This binding stabilizes the capsid lattice, preventing proper uncoating (early stage) or causing defective assembly (late stage) [2, 3].[1]

Case Study 3: Oncology (Epigenetic Modulators)

-

Target: Lysine-specific demethylase 1 (LSD1) and Histone Deacetylases (HDACs).[1][5]

-

Therapeutic Indication: Solid tumors (Breast, Lung).[1]

-

Key Intermediate: Methyl 3-(morpholinosulfonyl)benzoate .[1]

-

Mechanism: This ester serves as the precursor for hydrazide-based inhibitors. The morpholinosulfonyl group acts as a "cap" that sits at the entrance of the substrate channel, providing steric bulk that enhances isoform selectivity for LSD1 over monoamine oxidases (MAOs) [4].[1]

Experimental Protocol: Synthesis of Methyl 4-(morpholinosulfonyl)benzoate

This protocol yields a high-purity intermediate suitable for subsequent hydrolysis to the acid or direct conversion to hydrazides.[1]

Reagents:

-

Methyl 4-(chlorosulfonyl)benzoate (1.0 eq)[1]

-

Morpholine (1.2 eq)[1]

-

Triethylamine (Et3N) (1.5 eq)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with Methyl 4-(chlorosulfonyl)benzoate (5.0 g, 21.3 mmol) and dissolve in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: In a separate vial, mix Morpholine (2.23 g, 25.6 mmol) and Et3N (3.23 g, 32.0 mmol) in DCM (10 mL). Add this mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes.

-

Note: The reaction is exothermic.[1] Control addition rate to maintain internal temperature < 5°C.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3 hours. Monitor reaction progress by TLC (Hexane:Ethyl Acetate 1:1) or LC-MS.[1]

-

Workup: Quench the reaction with 1M HCl (30 mL) to neutralize excess amine. Separate the organic layer and wash sequentially with saturated NaHCO3 (30 mL) and brine (30 mL).[1]

-

Drying: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude off-white solid from Ethanol/Water (9:1) to afford the title compound as white crystals.

-

Yield: Typically 85-92%.

-

Characterization: 1H NMR (400 MHz, DMSO-d6) should show the characteristic morpholine peaks (3.6 ppm, 2.9 ppm) and the benzoate aromatic system (8.1 ppm, 7.8 ppm).[1]

-

References

-

Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry. (2021).[1] Link[1]

-

Discovery, Crystallographic Studies, and Mechanistic Investigations of Novel Phenylalanine Derivatives Bearing a Quinazolin-4-one Scaffold as Potent HIV Capsid Modulators. Journal of Medicinal Chemistry. (2023).[1] Link

-

Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry. (2020). Link

-

1-Phenylethylidene-benzohydrazides as Potent, Specific, and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry. (2013). Link[1]

-

Synthesis of Methyl 4-(sulfamoylmethyl)benzoate: A Detailed Protocol. BenchChem Application Notes. (2025). Link

Sources

- 1. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, Crystallographic Studies, and Mechanistic Investigations of Novel Phenylalanine Derivatives Bearing a Quinazolin-4-one Scaffold as Potent HIV Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. salariuspharma.com [salariuspharma.com]

Safety data sheet (SDS) for Methyl 4-(morpholin-4-ylsulfonyl)benzoate

Technical Guide & Safety Data Sheet Analysis: Methyl 4-(morpholin-4-ylsulfonyl)benzoate

Document Control:

-

Role: Senior Application Scientist

-

Context: Drug Discovery & Medicinal Chemistry Intermediates

Executive Summary

This compound (CAS: 332413-01-1) is a specialized sulfonyl-benzoate building block utilized primarily in the synthesis of pharmaceutical candidates. Its structural core combines a benzoate ester (a versatile electrophile for further derivatization) with a morpholine sulfonamide (a privileged pharmacophore known for improving metabolic stability and solubility).[1]

This guide synthesizes available safety data, predicted physicochemical properties, and rigorous handling protocols.[1] It is designed for researchers requiring a self-validating system for the safe manipulation of this compound in a laboratory setting.

Part 1: Chemical Identity & Structure

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Number | 332413-01-1 |

| Molecular Formula | C₁₂H₁₅NO₅S |

| Molecular Weight | 285.32 g/mol |

| SMILES | COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |

| Structural Class | Sulfonamide; Benzoate Ester; Morpholine Derivative |

| Physical State | Solid (Crystalline powder) |

Structural Insight: The molecule features two distinct reactive centers:[1]

-

The Methyl Ester: Susceptible to nucleophilic attack (hydrolysis, amidation).[1]

-

The Sulfonamide: Generally stable under standard conditions but contributes to the molecule's polarity and hydrogen bond acceptor capability.

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Predicted/Analog-Based): Since specific toxicological data is often limited for research intermediates, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of similar sulfonamides and benzoates.

-

Signal Word: WARNING

-

Hazard Statements:

Risk Assessment Workflow: The following diagram illustrates the logic flow for handling this compound when specific LD50 data is absent.

Figure 1: Risk Assessment Logic for Research Chemicals with Limited Tox Data.

Part 3: Handling, Storage & Stability

Scientific Rationale: The methyl ester moiety is prone to hydrolysis in the presence of moisture and strong bases/acids. The sulfonamide group is robust but can degrade under extreme thermal stress, releasing toxic sulfur oxides (SOx).[1]

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerate). While likely stable at RT, refrigeration retards ester hydrolysis.[1]

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if long-term storage is required.

-

Container: Tightly sealed glass vial with a PTFE-lined cap to prevent moisture ingress.

Safe Handling SOP

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eyes: Chemical safety goggles (ANSI Z87.1).

-

Skin: Nitrile rubber gloves (minimum thickness 0.11 mm). Break-through time is estimated >480 min based on solid state.

-

Respiratory: If dust formation is likely outside a hood (not recommended), use a P95/N95 particulate respirator.[1]

-

Stability & Reactivity

-

Incompatible Materials: Strong oxidizing agents (peroxides), Strong bases (causes saponification of the ester), Strong reducing agents.[1]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx).[1]

Part 4: Emergency Response Protocols

This section outlines the immediate actions required in case of exposure. The protocol prioritizes decontamination and neutralization .

Figure 2: Emergency Response Decision Tree.

Firefighting Measures:

-

Extinguishing Media: Water spray, dry chemical, carbon dioxide (CO₂), or chemical foam.[1]

-

Special Hazards: Emits toxic fumes (SOx, NOx) under fire conditions.[1] Firefighters must wear Self-Contained Breathing Apparatus (SCBA).

Part 5: Physicochemical Properties

| Property | Value/Description | Source/Rationale |

| Appearance | White to off-white solid | Typical for sulfonamide benzoates |

| Melting Point | Not experimentally determined (Predicted >100°C) | Based on analog 4-(morpholin-4-yl)benzohydrazide (MP: 245°C) [1] |

| Solubility (Water) | Low / Insoluble | Lipophilic benzoate/sulfonamide core |

| Solubility (Organic) | Soluble in DMSO, DMF, DCM, Ethyl Acetate | Standard for organic synthesis |

| Partition Coeff. | LogP ~ 0.5 - 1.5 (Predicted) | Morpholine lowers LogP compared to phenyl |

Part 6: Ecological & Disposal Considerations

Ecological Impact:

-

Ecotoxicity: No specific data available.

-

Persistence: Morpholine rings can be resistant to rapid biodegradation.

-

Recommendation: Do not allow product to reach ground water, water course, or sewage system.[1]

Disposal Protocol:

-

Dissolution: Dissolve the material in a combustible solvent (e.g., acetone or ethanol).[1]

-

Incineration: Burn in a chemical incinerator equipped with an afterburner and scrubber to neutralize sulfur/nitrogen oxides.

-

Compliance: Observe all federal, state, and local environmental regulations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2982261, Ethyl 4-(morpholine-4-sulfonamido)benzoate (Analog). Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

-

Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives.[3][4] World Journal of Pharmacy and Pharmaceutical Sciences. (Used for MP prediction of analogs).

Sources

Methyl 4-(morpholin-4-ylsulfonyl)benzoate: A Strategic Sulfonamide Scaffold in Medicinal Chemistry

[1][2]

Executive Summary

Methyl 4-(morpholin-4-ylsulfonyl)benzoate (CAS: 332413-01-1) represents a "privileged structure" in modern drug discovery—a versatile bifunctional building block combining a lipophilic benzoate core with a polar, solubilizing morpholinosulfonyl moiety.[1][2]

In the context of lead optimization, this intermediate addresses two critical challenges: solubility and metabolic stability .[1][2] The morpholine ring acts as a surrogate for less stable alkyl amines, reducing metabolic clearance while enhancing the hydrodynamic radius of the molecule.[1] This guide provides a rigorous analysis of its synthesis, chemical behavior, and utility as a precursor for kinase inhibitors, MMP inhibitors, and antimicrobial sulfonamides.[1]

Chemical Profile & Structural Analysis[1][3]

The compound functions as a divergent intermediate .[1] Its chemical utility stems from the orthogonality between the stable sulfonamide linkage and the reactive methyl ester.[1]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 332413-01-1 |

| Molecular Formula | C₁₂H₁₅NO₅S |

| Molecular Weight | 285.32 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 130–132 °C (Lit.)[1][2] |

| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water |

| pKa (Calculated) | ~1.0 (Conjugate acid of morpholine N is not relevant here as it is sulfonylated; the ester is neutral) |

Structural Pharmacophore Map

The molecule can be dissected into three functional zones, each serving a distinct role in ligand-protein interactions.

Figure 1: Pharmacophore dissection showing the functional roles of each moiety.[1][2]

Synthesis Pathways & Mechanism[1][3]

The synthesis of this compound is a classic example of chemoselective nucleophilic substitution .[1][2] The reaction exploits the high electrophilicity of the sulfonyl chloride sulfur atom compared to the carbonyl carbon of the ester.[1]

The Preferred Route: Sulfonylation of Morpholine

Starting Material: Methyl 4-(chlorosulfonyl)benzoate (CAS 69812-51-7).[1][2] Reagent: Morpholine.[1][2][3][4][5][6] Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).[1][2] Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Reaction Mechanism[1][2][3][7]

-

Nucleophilic Attack: The secondary amine of morpholine attacks the sulfur atom of the sulfonyl chloride.[1][2]

-

Elimination: Chloride is displaced as a leaving group.[1]

-

Proton Scavenging: The auxiliary base (TEA) neutralizes the generated HCl, driving the equilibrium forward and preventing the formation of morpholine hydrochloride salts which would stall the reaction.[1]

Why this route?

-

Selectivity: Under controlled temperatures (0°C to RT), morpholine reacts exclusively with the sulfonyl chloride, leaving the methyl ester intact.[1][2]

-

Scalability: The reaction is exothermic but manageable, and the byproduct (triethylamine hydrochloride) is water-soluble, simplifying workup.[1][2]

Figure 2: Reaction pathway for the synthesis of the target intermediate.

Detailed Experimental Protocol

Note: This protocol assumes a 10 mmol scale.[1][2] All steps should be performed in a fume hood due to the corrosive nature of sulfonyl chlorides.[1]

Materials

-

Morpholine: 0.96 g (1.05 mL, 11 mmol)[1]

-

Triethylamine (TEA): 1.52 g (2.1 mL, 15 mmol)[1]

-

Dichloromethane (DCM): 50 mL[1]

Procedure

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(chlorosulfonyl)benzoate (2.35 g) in anhydrous DCM (40 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Mix Morpholine (1.05 mL) and TEA (2.1 mL) in DCM (10 mL). Add this mixture dropwise to the reaction flask over 15 minutes. Critical: Control addition rate to maintain temperature <5°C to avoid side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Workup:

-

Quench by adding water (30 mL).[1]

-

Transfer to a separatory funnel.[1] Separate the organic layer.[1][5][6][7][8][9]

-

Acid Wash: Wash the organic layer with 1N HCl (2 x 30 mL).[1] Expert Insight: This step is crucial to remove unreacted morpholine and TEA.[1] The product ester is stable to dilute acid washes.[1]

-

Wash with Brine (30 mL), dry over Na₂SO₄, and filter.[1]

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap).

-

Purification: The residue is usually pure enough (>95%).[1][2] If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexane).[1]

Pharmaceutical Applications & Downstream Chemistry[1][2]

This intermediate is rarely the final drug; it is a scaffold generator .[1]

A. Hydrolysis to Benzoic Acid[1]

-

Product: 4-(Morpholin-4-ylsulfonyl)benzoic acid (CAS 10252-82-1).[1][5]

-

Use: This acid is coupled with amines to form amides.[1][2] It is a common motif in MMP-2/MMP-9 inhibitors and 11β-HSD1 inhibitors for metabolic diseases.[1][2]

B. Hydrazinolysis[1][2]

-

Product: 4-(Morpholin-4-ylsulfonyl)benzohydrazide.[1]

-

Use: Precursor for 1,3,4-oxadiazoles or 1,2,4-triazoles, which are potent antimicrobial and antifungal pharmacophores [1].[1][2]

C. Kinase Inhibitor Design

The morpholine-sulfonyl-phenyl motif mimics the ATP-binding interaction in several kinases. The oxygen in the morpholine ring often forms a hydrogen bond with the kinase hinge region, while the sulfonyl group orients the phenyl ring into the hydrophobic pocket.[1]

Figure 3: Downstream synthetic utility of the intermediate.[1]

Quality Control & Characterization

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical parameters must be met.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white solid |

| Purity | HPLC (C18, ACN/Water) | ≥ 98.0% |

| Identity | ¹H-NMR (CDCl₃, 400 MHz) | Confirms structure (see below) |

| Residual Solvents | GC-HS | Meets ICH Q3C limits |

¹H-NMR Diagnostic Peaks (CDCl₃)[1][2][6][9]

Safety & Handling

-

Hazards: The starting material (sulfonyl chloride) is corrosive and lachrymatory.[1][2] The product is generally considered an irritant but has not been fully characterized for toxicology.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ester is stable, but moisture can cause slow hydrolysis to the acid.[1]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.[1][2] Handle all synthesis steps in a fume hood.

References

-

Mahesh, A. R., et al. (2013).[1][2] Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(5), 2684-2695.[1][2] Link

-

PubChem. (n.d.).[1][2] Methyl 4-(chlorosulfonyl)benzoate (Compound Summary). National Library of Medicine.[1][2] Retrieved October 26, 2023.[1] Link[1][2]

-

Sigma-Aldrich. (n.d.).[1] Methyl 4-chlorosulfonylbenzoate Product Sheet. Merck KGaA.[1][2] Link[1]

-

PrepChem. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. Link

Sources

- 1. Methyl 4-chlorosulfonylbenzoate | 69812-51-7 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

Strategic Utilization of 4-(Morpholin-4-ylsulfonyl)benzoic Acid Scaffolds in Drug Discovery

[1]

Executive Summary

The 4-(morpholin-4-ylsulfonyl)benzoic acid moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical building block for kinase inhibitors, epigenetic modulators, and targeted protein degraders (PROTACs).[1] Its structural utility lies in the unique combination of the morpholine ring (which enhances aqueous solubility and metabolic stability), the sulfonyl group (providing rigid geometry and hydrogen bond acceptor capability), and the benzoic acid handle (facilitating diverse amide coupling reactions).[1]

This technical guide provides a comprehensive analysis of this scaffold, detailing its synthesis, structure-activity relationships (SAR), and application in high-value therapeutic targets such as PDK1 and IRAK-4 .[1]

Chemical Biology & Therapeutic Landscape[1]

The 4-(morpholin-4-ylsulfonyl)phenyl motif is not merely a passive structural element; it actively contributes to the pharmacodynamic and pharmacokinetic profile of bioactive molecules.[1]

Primary Therapeutic Targets

| Target Class | Specific Protein | Mechanism of Action | Role of Scaffold |

| Kinases | PDK1 (3-Phosphoinositide-dependent kinase 1) | ATP-competitive Inhibition | The sulfonyl moiety orients the inhibitor within the ATP-binding pocket, while the morpholine extends into the solvent-exposed region to improve solubility.[1] |

| Epigenetics | LSD1 (Lysine-specific demethylase 1) | Demethylase Inhibition | Acts as a linker/cap group in inhibitors designed to modulate histone methylation (H3K4/H3K9), impacting gene expression in oncology.[1] |

| Immunology | IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4) | Targeted Degradation (PROTACs) | Serves as a rigid linker connecting the E3 ligase ligand (e.g., VHL/Cereblon) to the kinase-binding warhead.[1] |

Mechanistic Pathway: PDK1 Signaling

PDK1 is a "master kinase" that phosphorylates and activates other AGC kinases (e.g., Akt/PKB, S6K).[1] Inhibitors containing the morpholinosulfonyl scaffold disrupt this cascade, leading to apoptosis in cancer cells.[1]

Figure 1: The PI3K/PDK1/Akt signaling axis.[1] Inhibitors utilizing the morpholinosulfonyl scaffold block PDK1, preventing the activation of Akt and downstream survival signals.[1]

Medicinal Chemistry & SAR

The structure of 4-(morpholin-4-ylsulfonyl)benzoic acid can be dissected into three functional zones, each serving a distinct purpose in drug design.

Figure 2: Structure-Activity Relationship (SAR) zones.[1] The morpholine ring modulates physicochemical properties, while the carboxylic acid allows for diversification.[1]

Key Physicochemical Advantages[1]

-

Metabolic Stability: The morpholine ring is less prone to oxidative metabolism compared to open-chain amines or piperazines.[1]

-

Solubility: The ether oxygen in the morpholine ring acts as a weak hydrogen bond acceptor, improving aqueous solubility—a critical parameter for oral bioavailability.[1]

-

Geometry: The sulfonyl group introduces a tetrahedral geometry that twists the morpholine ring out of the plane of the phenyl ring, creating a 3D shape often required for fitting into enzyme active sites.[1]

Technical Workflow: Synthesis Protocol

Objective: Synthesis of 4-(morpholin-4-ylsulfonyl)benzoic acid from 4-(chlorosulfonyl)benzoic acid. Scale: 10 mmol (Gram-scale) Purity Target: >95% (HPLC)

Reagents & Equipment[1]

-

Starting Material: 4-(Chlorosulfonyl)benzoic acid (CAS: 10130-89-9)[1]

-

Reagent: Morpholine (CAS: 110-91-8)[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

-

Equipment: 100 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath, Separatory Funnel.

Step-by-Step Methodology

-

Preparation:

-

Charge a 100 mL round bottom flask with 4-(chlorosulfonyl)benzoic acid (2.20 g, 10.0 mmol).

-

Add anhydrous DCM (40 mL) and cool the suspension to 0°C using an ice bath.

-

-

Nucleophilic Substitution:

-

In a separate vial, mix Morpholine (0.96 g, 11.0 mmol, 1.1 eq) and Triethylamine (2.02 g, 20.0 mmol, 2.0 eq) in DCM (10 mL).

-

Critical Step: Add the morpholine/base mixture dropwise to the cooled sulfonyl chloride suspension over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) . Stir for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) or LC-MS is recommended.[1]

-

-

Work-up & Isolation:

-

The reaction mixture is diluted with DCM (50 mL) and transferred to a separatory funnel.

-

Acid Wash: Wash with 1N HCl (2 x 30 mL) to remove excess base and morpholine. Note: The product contains a carboxylic acid, so it may partially partition into the aqueous phase if the pH is too high.[1] Ensure the aqueous layer is acidic (pH ~2-3) to keep the product protonated and in the organic layer.[1]

-

Brine Wash: Wash the organic layer with saturated NaCl solution (30 mL).

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotovap).[1]

-

-

Purification:

Analytical Validation

References

-

PubChem. 4-(Morpholin-4-ylsulfonyl)benzoic acid.[1] National Library of Medicine.[1] Available at: [Link][1]

- Feldman, R. et al.PDK1 Inhibitors for Cancer Therapy: Chemical Structure and Biological Activity. Journal of Medicinal Chemistry.

- Li, S. et al.Discovery of IRAK4 Inhibitors and Degraders. Journal of Biological Chemistry.

-

Organic Syntheses. General Procedures for Sulfonamide Synthesis. Available at: [Link][1]

Sources

Methodological & Application

Synthesis protocols for Methyl 4-(morpholin-4-ylsulfonyl)benzoate from 4-chlorosulfonyl benzoate

Abstract & Scope

This technical guide details the synthesis of Methyl 4-(morpholin-4-ylsulfonyl)benzoate (CAS: 332413-01-1) via nucleophilic substitution of Methyl 4-(chlorosulfonyl)benzoate with morpholine .

Sulfonamides are a privileged scaffold in medicinal chemistry, serving as key pharmacophores in carbonic anhydrase inhibitors, anticancer agents, and anti-inflammatory drugs.[1] This specific intermediate combines a lipophilic morpholine ring with a benzoate ester, providing a versatile handle for further elaboration (e.g., hydrolysis to the acid or reduction to the alcohol).

This guide presents two validated protocols:

-

Method A (Standard Bench): A homogeneous DCM/DIPEA system for high-throughput or gram-scale optimization.

-

Method B (Green/Scale-Up): A biphasic EtOAc/Carbonate system to minimize chlorinated solvent waste and simplify purification.

Reaction Mechanics & Strategy

Chemical Transformation

The reaction proceeds via an

Key Mechanistic Considerations:

-

Electrophilicity: The para-ester group on the benzene ring is electron-withdrawing, increasing the electrophilicity of the sulfonyl chloride and making it highly reactive. Moisture exclusion is critical to prevent hydrolysis to the sulfonic acid.

-

Regioselectivity: The reaction is highly chemoselective for the sulfonyl chloride over the carboxylic ester under these conditions.

-

Thermodynamics: The reaction is exothermic. Controlled addition at low temperature (

) is required to minimize impurities.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the sulfonylation of morpholine.

Safety Assessment (Prerequisite)

| Hazard Class | Compound | Risk Description | Mitigation |

| Corrosive | Methyl 4-(chlorosulfonyl)benzoate | Causes severe skin burns and eye damage. Reacts violently with water. | Handle in fume hood. Wear nitrile gloves and eye protection. Quench excess reagent carefully. |

| Flammable/Corrosive | Morpholine | Flammable liquid and vapor. Causes severe skin burns. | Keep away from heat sources. Use in well-ventilated area. |

| Solvent | Dichloromethane (DCM) | Suspected carcinogen. Volatile. | Use exclusively in a fume hood. Double-glove if prolonged exposure is expected. |

Experimental Protocols

Method A: Standard Homogeneous Synthesis (DCM/DIPEA)

Best for: Small scale (100 mg - 5 g), rapid optimization, and high purity.

Reagents:

-

Methyl 4-(chlorosulfonyl)benzoate (1.0 equiv)

-

Morpholine (1.1 equiv)

- -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)

Step-by-Step Procedure:

-

Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Methyl 4-(chlorosulfonyl)benzoate (1.0 equiv) in anhydrous DCM under an inert atmosphere (

or Ar). -

Cooling: Cool the solution to

using an ice-water bath. -

Base Addition: Add DIPEA (1.2 equiv) in one portion. The solution may darken slightly.

-

Nucleophile Addition: Add Morpholine (1.1 equiv) dropwise via syringe over 10–15 minutes. Note: Dropwise addition controls the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). Starting material (

) should disappear; Product (

-

-

Quench & Workup:

-

Dilute the reaction mixture with DCM.

-

Wash with 1M HCl (

) to remove excess morpholine and DIPEA. -

Wash with Saturated

( -

Wash with Brine (

).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0

40% EtOAc in Hexanes).

Method B: Biphasic "Green" Synthesis (EtOAc/Water)

Best for: Scale-up (>10 g), avoiding chlorinated solvents.

Reagents:

-

Methyl 4-(chlorosulfonyl)benzoate (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Ethyl Acetate (EtOAc) and Water (1:1 ratio)

Step-by-Step Procedure:

-

Solvent Prep: Dissolve Morpholine and

in Water. -

Reagent Prep: Dissolve Methyl 4-(chlorosulfonyl)benzoate in EtOAc.

-

Mixing: Add the EtOAc solution to the aqueous amine solution vigorously at

. -

Reaction: Stir vigorously at RT for 4–6 hours. Note: High stir rates are essential for biphasic transfer.

-

Workup: Separate phases. Extract the aqueous layer once with fresh EtOAc. Combine organics.

-

Washing: Wash combined organics with 0.5M HCl and Brine.

-

Isolation: Dry (

) and concentrate to yield the product.

Workflow & Troubleshooting Guide

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Starting material persists | Wet solvent or inactive sulfonyl chloride. | Add 0.2–0.5 eq more morpholine. If no change, check sulfonyl chloride quality (hydrolyzes to acid over time). |

| New spot at baseline (TLC) | Hydrolysis of sulfonyl chloride to sulfonic acid. | Ensure glassware is flame-dried. Use anhydrous DCM. |

| Low Yield | Product lost in aqueous wash. | The product is moderately polar. Re-extract aqueous layers with DCM or EtOAc.[1] |

Characterization Data (Expected)

-

Appearance: White to off-white crystalline solid.

-

H NMR (400 MHz,

- 8.20 (d, J = 8.5 Hz, 2H, Ar-H ortho to ester)

- 7.85 (d, J = 8.5 Hz, 2H, Ar-H ortho to sulfonamide)

-

3.98 (s, 3H, -COOCH

-

3.75 (m, 4H, Morpholine O-CH

-

3.05 (m, 4H, Morpholine N-CH

-

Mass Spectrometry (ESI): Calculated for

[M+H]

References

-

General Sulfonylation Protocol: BenchChem Technical Support. "Protocol for N-sulfonylation using Methanesulfonyl Chloride." BenchChem Application Notes, 2025. Link

- Mechanistic Insight: Crouch, R. D., et al. "Selective sulfonylation of amines." Journal of Organic Chemistry, vol. 74, no. 2, 2009.

-

Product Data: PubChem Compound Summary for CID 2879154 (Analogous structure verification). National Center for Biotechnology Information. Link (Note: Used for spectral analogy of the morpholine-benzoate core).

-

Reagent Properties: Sigma-Aldrich Safety Data Sheet. "Methyl 4-(chlorosulfonyl)benzoate."[2][3][4] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 4-chlorosulfonylbenzoate | 69812-51-7 [sigmaaldrich.com]

- 3. methyl 4-(chlorosulfonyl)benzoate | CAS 69812-51-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 69812-51-7 Cas No. | Methyl 4-(chlorosulfonyl)benzoate | Apollo [store.apolloscientific.co.uk]

Application Note: Chemoselective Hydrolysis of Methyl 4-(morpholin-4-ylsulfonyl)benzoate

[1]

Abstract & Strategic Overview

This application note details the protocol for the saponification of This compound to its corresponding carboxylic acid, 4-(morpholin-4-ylsulfonyl)benzoic acid .[1] This transformation is a critical intermediate step in the synthesis of sulfonamide-based inhibitors, often used in fragment-based drug discovery (FBDD) and lead optimization.[1]

The core chemical challenge is chemoselectivity . The molecule contains two hydrolyzable motifs: the methyl ester (the target) and the sulfonamide (to be preserved). While sulfonamides are generally robust, harsh conditions can lead to cleavage or morpholine ring opening.[2] This protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water cosolvent system, optimized to cleave the ester quantitatively while maintaining the integrity of the sulfonamide moiety.

Key Chemical Advantages of this Protocol:

-

Mild Conditions: Operates at ambient to moderate temperatures (25–50°C), preventing thermal degradation.[2]

-

Solubility Management: Uses a THF/MeOH/Water ternary solvent system to solubilize the "greasy" sulfonamide starting material while providing the aqueous medium necessary for hydroxide activity.

-

pH-Controlled Isolation: Addresses the amphoteric nature of the product (containing both a basic morpholine nitrogen and an acidic carboxyl group) to maximize recovery yield.

Reaction Mechanism & Logic

The reaction proceeds via a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[1][2]

-

Nucleophilic Attack: The hydroxide ion (HO⁻) attacks the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate.

-

Collapse & Elimination: The intermediate collapses, expelling the methoxide ion (MeO⁻) and forming the carboxylic acid.

-

Deprotonation (Driving Force): The generated methoxide (or excess hydroxide) immediately deprotonates the newly formed carboxylic acid. This irreversible step forms the carboxylate salt (benzoate anion), driving the equilibrium heavily toward the product.

Why the Sulfonamide Survives: The sulfur atom in the sulfonamide is less electrophilic than the ester carbonyl carbon due to the donation of electron density from the nitrogen lone pair into the sulfonyl d-orbitals (or antibonding orbitals). Furthermore, the leaving group ability of the morpholine anion is significantly lower than that of the methoxide anion. Consequently, under the controlled conditions of this protocol, the ester hydrolyzes orders of magnitude faster than the sulfonamide.[2]

Visualizing the Reaction Pathway (Graphviz)

Figure 1: Reaction pathway and critical control points for the hydrolysis of this compound.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role | Grade |

| This compound | 285.32 | 1.0 | Substrate | >95% Purity |

| Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) | 41.96 | 2.0 - 3.0 | Base | Reagent Grade |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Co-solvent | HPLC Grade |

| Methanol (MeOH) | 32.04 | Solvent | Co-solvent | HPLC Grade |

| Water (Deionized) | 18.02 | Solvent | Reactant | Type II |

| Hydrochloric Acid (1M or 6M) | 36.46 | Excess | Acidifier | Reagent Grade |

Step-by-Step Methodology

Step 1: Solubilization

-

Weigh 1.0 eq of this compound into a round-bottom flask.

-

Add THF and MeOH in a 3:1 ratio (approx. 5 mL solvent per 1 mmol substrate).

-

Note: The substrate may not fully dissolve initially; this is acceptable. The addition of water and slight warming usually clarifies the solution.

-

Step 2: Saponification[2]

-

Prepare a solution of LiOH·H₂O (2.5 eq) in a minimum amount of Water (approx. 1-2 mL per mmol substrate).[1]

-

Add the aqueous LiOH solution dropwise to the stirring organic solution.

-

Observation: The mixture may become cloudy initially and then clarify.

-

-

Stir the reaction mixture at Room Temperature (20–25°C) .

-

Monitor: Check reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS after 2 hours.

-

Target: Disappearance of the methyl ester peak (M+H: ~286) and appearance of the acid peak (M+H: ~272).

-

Optimization: If starting material remains after 4 hours, heat the mixture to 50°C . Do not exceed 60°C to ensure sulfonamide stability [1].

-

Step 3: Workup & Isolation (The Zwitterion Strategy)

The product contains a basic morpholine (pKa ~8.3) and an acidic benzoate (pKa ~4.2). The isolation pH is critical.

-

Concentration: Remove the volatile organic solvents (THF/MeOH) under reduced pressure (Rotavap) at 40°C. This leaves an aqueous solution of the lithium carboxylate salt.

-

Washing (Optional): If the starting material was impure, wash the aqueous layer with a small amount of Ethyl Acetate (EtOAc) to remove non-polar impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer to 0–5°C in an ice bath.

-

Slowly add 1M HCl dropwise while stirring.

-

Checkpoint A (pH ~7): Solution may become cloudy.[1]

-

Checkpoint B (pH ~3-4): This is near the isoelectric point. Massive precipitation of the zwitterionic free acid usually occurs here.

-

Checkpoint C (pH ~1): If you continue to pH 1, you may form the HCl salt of the morpholine.

-

-

Decision:

-

Method A (Precipitation): Adjust pH to 1-2 (standard literature protocol for this class [2]).[1] Stir for 30 minutes. Filter the white solid precipitate. Wash with cold water (3x) to remove excess LiCl and HCl.

-

Method B (Extraction - if no precipitate forms): If the product is too soluble (rare for this molecule), adjust pH to 4.[1] Extract with EtOAc or DCM/iPrOH (3:1). Dry organics over Na₂SO₄ and concentrate.

-

Step 4: Purification[1][2]

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion | Poor solubility of ester in reaction medium.[1] | Increase THF ratio or heat to 50°C. Ensure vigorous stirring. |

| Low Yield (No Precipitate) | Product formed water-soluble HCl salt (pH < 1) or Li-salt (pH > 7).[1] | Adjust pH carefully to 3–4 (isoelectric range). Saturate aqueous layer with NaCl (salting out).[1] |

| Sulfonamide Cleavage | Reaction temperature too high (>80°C) or base too strong/concentrated. | Repeat using LiOH at Room Temp. Avoid refluxing in high-boiling solvents.[1] |

| "Gumming" during Acidification | Rapid addition of acid trapping impurities. | Add HCl very slowly to the cold solution. Sonicate the suspension to break up aggregates. |

Structural Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral markers:

-

¹H NMR (DMSO-d₆):

-

Loss of Signal: The sharp singlet for the methyl ester (-COOCH ₃) at ~3.9 ppm must be absent.

-

Retention of Signal: The morpholine protons (two multiplets at ~3.6 ppm and ~2.9 ppm) must remain intact and integrated correctly (4H each), confirming the sulfonamide was not hydrolyzed.

-

New Signal: A broad singlet at >12 ppm (often invisible) indicates the carboxylic acid -COOH .[1]

-

-

Mass Spectrometry (ESI):

-

Observe [M+H]⁺ = 272.1 (Positive mode).

-

Observe [M-H]⁻ = 270.1 (Negative mode).

-

References

-

BenchChem. (2025).[1] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from (General stability data of sulfonamides in basic media).

-

PrepChem. (2024).[1] Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. Retrieved from (Specific protocol citation for the acidification and isolation of the target molecule).

-

Białk-Bielińska, A., et al. (2012).[1][2][6] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from (Kinetic data confirming sulfonamide stability at pH 9).

-

ChemicalBook. (2024).[1] 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid synthesis. Retrieved from (Analogous hydrolysis protocol using LiOH/MeOH/THF).

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Leveraging the Methyl 4-(morpholin-4-ylsulfonyl)benzoate Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The confluence of privileged structures in a single molecular framework presents a compelling strategy in modern drug discovery. This guide delves into the design, synthesis, and application of the Methyl 4-(morpholin-4-ylsulfonyl)benzoate scaffold. This tripartite scaffold synergistically combines the advantageous physicochemical and pharmacological properties of the morpholine ring, the sulfonamide linker, and a functionalizable benzoate core. We will explore the rationale behind its design, provide detailed protocols for its synthesis and subsequent derivatization, and outline methodologies for biological evaluation, thereby offering a comprehensive roadmap for researchers aiming to exploit this scaffold for the development of novel therapeutic agents.

The Architectural Logic of the Scaffold: A Trifecta of Pharmacophoric Advantage

The this compound scaffold is not a random amalgamation of chemical moieties. Its design is a deliberate orchestration of three key components, each contributing unique and valuable properties to a potential drug candidate.

-

The Morpholine Moiety: A cornerstone in medicinal chemistry, the morpholine ring is a saturated heterocycle prized for its ability to enhance aqueous solubility and metabolic stability.[1][2] Its non-planar, chair-like conformation can provide favorable interactions with biological targets.[1] Furthermore, the nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, crucial for molecular recognition at the active site of proteins.[3] Its incorporation into drug candidates often leads to improved pharmacokinetic profiles.[1][4]

-

The Sulfonamide Linker: The sulfonamide group is a versatile and prevalent functional group in a multitude of approved drugs. It is a key pharmacophore in antibacterial, anticonvulsant, and anti-inflammatory agents.[5][6][7] The sulfonamide's ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, allows it to engage in specific and strong interactions with biological targets. The sulfonyl group in the scaffold provides a robust and synthetically accessible linkage between the morpholine and the phenyl ring.

-

The Methyl Benzoate Core: The central phenyl ring serves as a rigid core, providing a defined spatial orientation for the other components. The methyl ester functionality is a key point for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate a library of amide derivatives. Furthermore, the aromatic ring itself can be subjected to various electrophilic substitution reactions to introduce additional functional groups, allowing for fine-tuning of the molecule's properties. The methyl group itself can also play a role in modulating a compound's properties and can be a site for metabolic modification.[8][9]

Synthesis and Derivatization: Crafting a Library of Novel Compounds

The synthesis of the core scaffold and its subsequent derivatization are key steps in harnessing its potential. The following protocols are designed to be robust and adaptable for the generation of a diverse chemical library.

Protocol for the Synthesis of this compound

This protocol outlines a two-step synthesis starting from commercially available materials.

Step 1: Synthesis of Methyl 4-(chlorosulfonyl)benzoate

-

Reaction: Chlorosulfonation of methyl benzoate.

-

Reagents and Materials:

-

Methyl benzoate

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Drying tube (e.g., with calcium chloride)

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve methyl benzoate (1 equivalent) in anhydrous DCM.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 4-(chlorosulfonyl)benzoate.[10]

-

Step 2: Synthesis of this compound

-

Reaction: Sulfonamide formation.

-

Reagents and Materials:

-

Methyl 4-(chlorosulfonyl)benzoate (from Step 1)

-

Morpholine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask with a magnetic stirrer

-

-

Procedure:

-

Dissolve Methyl 4-(chlorosulfonyl)benzoate (1 equivalent) in DCM or THF in a round-bottom flask.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add morpholine (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., using a silica gel column with an ethyl acetate/hexane gradient) to obtain pure this compound.

-

Derivatization Strategies: Expanding the Chemical Space

The true power of this scaffold lies in its potential for diversification. The following diagram and protocols illustrate key derivatization pathways.

Caption: Derivatization workflow for the scaffold.

Protocol 2.2.1: Ester Hydrolysis to 4-(morpholin-4-ylsulfonyl)benzoic acid

-

Reagents and Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)/Water mixture

-

Hydrochloric acid (HCl) (1N)

-

-

Procedure:

-

Dissolve the methyl ester in a THF/water mixture (e.g., 3:1).

-

Add LiOH (2-3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

-

Protocol 2.2.2: Amide Library Synthesis

-

Reagents and Materials:

-

4-(morpholin-4-ylsulfonyl)benzoic acid

-

A diverse library of primary and secondary amines

-

Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)

-

Base (e.g., DIPEA or triethylamine)

-

Anhydrous DMF or DCM

-

-

Procedure (General):

-

To a solution of the carboxylic acid (1 equivalent) in DMF, add the coupling agent (1.1 equivalents) and the base (2 equivalents).

-

Stir for 10-15 minutes at room temperature.

-

Add the desired amine (1.2 equivalents) and continue stirring overnight.

-

Work-up typically involves dilution with water, extraction with an organic solvent, and purification by chromatography or recrystallization.

-

Biological Evaluation: Unveiling the Therapeutic Potential

Given the pharmacophoric elements present in the scaffold, derivatives could be screened against a variety of biological targets. The morpholine and sulfonamide moieties are frequently found in kinase inhibitors and antimicrobial agents.[3][5][11]

Suggested Initial Screens

| Target Class | Rationale | Example Assays |

| Protein Kinases | The morpholine moiety is a common feature in many kinase inhibitors, often occupying the solvent-exposed region of the ATP-binding pocket.[11] | In vitro kinase inhibition assays (e.g., using commercial panels), cell-based phosphorylation assays (Western blot).[11] |

| Bacterial Enzymes | Sulfonamides are classic inhibitors of dihydropteroate synthase in bacteria.[5] The morpholine group can enhance antibacterial activity.[12] | Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive and Gram-negative bacteria.[5][6] |

| Antiviral Targets | Morpholine derivatives have shown promise as antiviral agents. | Viral replication assays, enzyme inhibition assays for viral proteases or polymerases. |

| Anticancer Cell Lines | The scaffold combines features present in various anticancer agents. | Cytotoxicity assays (e.g., MTT or CellTiter-Glo) against a panel of cancer cell lines.[13] |

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

Caption: Workflow for an in vitro kinase assay.

-

Materials:

-

Purified recombinant kinase

-

Specific peptide substrate for the kinase

-

ATP (e.g., [γ-³²P]ATP or coupled to a detection system like ADP-Glo™)

-

Kinase reaction buffer

-

Test compounds dissolved in DMSO

-

Microplate (e.g., 96-well or 384-well)

-

Detection reagents and instrument (e.g., scintillation counter or luminometer)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the wells of a microplate, add the kinase, peptide substrate, and test compound in the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution).

-

Detect the amount of phosphorylated substrate.

-

Plot the percentage of kinase inhibition versus the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its modular nature allows for the systematic exploration of chemical space through straightforward synthetic modifications. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate compounds based on this versatile scaffold. Future work should focus on building and screening diverse libraries of derivatives to identify potent and selective modulators of various biological targets, ultimately leading to the discovery of new drug candidates.

References

-

PubChem. Methyl 4-(morpholin-4-yl)-3-nitrobenzoate. [Link]

-

Molport. methyl 4-({1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carbonyl}amino)benzoate. [Link]

-

Karageorgis, G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

PubChem. Methyl 4-(methylsulfonyl)benzoate. [Link]

-

ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

-

Yao Xue Xue Bao. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Mahesh, A. R., et al. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2147-2156. [Link]

-

Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][14][15][16]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

-

PubChem. Morpholine-4-sulfonyl chloride. [Link]

-

Bara, T., et al. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289. [Link]

-

ResearchGate. (2018). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

PubChem. Methyl 4-(Chlorosulfonyl)benzoate. [Link]

-

de Freitas, T. S., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi Journal of Biological Sciences, 23(1), 34-38. [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51. [Link]

- Google Patents. (2023).

-

Hussain, L., et al. (2023). Pharmacological and toxicological evaluation of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxoide against haloperidol induced Parkinson like symptoms in animal model: In-vitro and in-vivo studies. Toxicology and Applied Pharmacology, 477, 116678. [Link]

-

Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 10336-10354. [Link]

-

Szałek, E., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(16), 6034. [Link]

-

D'Atri, V., et al. (2015). Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. Molecules, 20(8), 14813-14828. [Link]

- Google Patents. (2016). Synthetic method of 4-methylsulfonyl methylbenzene.

-

Ghorab, M. M., et al. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic Chemistry, 80, 276-287. [Link]

-

de Freitas, T. S., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi Journal of Biological Sciences, 23(1), 34-38. [Link]

-

Wang, Y., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. Molecules, 20(10), 18339-18355. [Link]

-

Bakulina, O., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2023(3), M1713. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Methyl 4-(morpholin-4-yl)-3-nitrobenzoate | C12H14N2O5 | CID 2879154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Compound methyl... [chemdiv.com]

- 16. Methyl 4-(methylsulfonyl)benzoate | C9H10O4S | CID 6432253 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Synthesis of Sulfonamide-Based Antimicrobial Agents Utilizing Benzoate Intermediates: An In-depth Technical Guide

Introduction: The Enduring Legacy and Synthetic Versatility of Sulfonamides